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Compound of Interest

Compound Name: Linolenyl alcohol

Cat. No.: B013389

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the
characterization of linolenyl alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol). The following
sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the methodologies for their acquisition. This information is
critical for confirming the structure, purity, and identity of this long-chain unsaturated fatty
alcohol.

Spectroscopic Data Summary

The structural elucidation of linolenyl alcohol is achieved through a combination of
spectroscopic technigues. Each method provides unique insights into the molecule's functional
groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of
linolenyl alcohol.

IH NMR (Proton NMR): The *H NMR spectrum provides information about the different types of
protons and their neighboring environments.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Olefinic protons (-
~5.34 Multiplet 6H
CH=CH-)
Methylene protons
~3.64 Triplet 2H adjacent to hydroxyl
group (-CH2-OH)
] Bis-allylic protons
~2.81 Multiplet 4H
(=CH-CH2-CH=)
) Allylic protons (-CHz-
~2.05 Multiplet 4H
CH=)
Methylene protons 3
~1.57 Multiplet 2H to hydroxyl group (-
CH2-CH20H)
Methylene protons in
~1.25-1.40 Multiplet 8H the alkyl chain (-
(CH2)4-)
] Terminal methyl
~0.97 Triplet 3H

protons (-CHs)

13C NMR (Carbon-13 NMR): The 3C NMR spectrum distinguishes the different carbon
environments within the molecule.
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Chemical Shift (6) ppm

Assignment

~127-132 Olefinic carbons (-CH=CH-)

~62 Carbon adjacent to hydroxyl group (-CH2-OH)

3 Methylene carbon (3 to hydroxyl group (-CHa-
CH20H)

~29-30 Methylene carbons in the alkyl chain

~25 Bis-allylic carbons (=CH-CH2-CH=)

~20 Allylic carbons (-CH2-CH=)

~14 Terminal methyl carbon (-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in linolenyl alcohol.

Wavenumber (cm—?)

Intensity

Assignment

~3330 Strong, Broad O-H stretch (hydroxyl group)
~3010 Medium =C-H stretch (alkene)
C-H stretch (alkane,
~2925 Strong )
asymmetric)
C-H stretch (alkane,
~2855 Strong ]
symmetric)
~1655 Weak C=C stretch (alkene)
~1465 Medium C-H bend (alkane)
~1050 Strong C-O stretch (primary alcohol)
~722 Medium =C-H bend (cis-alkene)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of linolenyl alcohol. The molecular formula is C1sH320, with a molecular weight of 264.45

g/mol .
m/z Relative Intensity Assighment
264.2 Low Molecular ion [M]*
246 Moderate [M-H20]* (Loss of water)
67 High CsH7* fragment
81 High CeHo* fragment
95 High CsH11* fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for linolenyl
alcohol.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of linolenyl alcohol in approximately 0.7 mL of a deuterated solvent (e.g.,
chloroform-d, CDCls).

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

* Number of Scans: 16-64, depending on the sample concentration.

e Spectral Width: 0-12 ppm.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher field NMR spectrometer.

» Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.

e Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: Place a drop of linolenyl alcohol directly onto the ATR crystal or between two
salt plates (NaCl or KBr).

FTIR Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or Transmission.

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32.
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e Background: A background spectrum of the clean, empty ATR crystal or salt plates should be
collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

e Dissolve a small amount of linolenyl alcohol in a volatile organic solvent (e.g., methanol or
hexane) to a concentration of approximately 1 mg/mL.

Electron lonization (EI) MS Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an Electron lonization (EI) source.

lonization Energy: 70 eV.

Inlet System: Direct infusion or via Gas Chromatography (GC).

Mass Range: m/z 40-400.

Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like linolenyl alcohol.
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Spectroscopic Characterization Workflow
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Characterization of Linolenyl Alcohol: A Technical Guide
to its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013389#spectroscopic-data-nmr-ir-ms-for-linolenyl-
alcohol-characterization]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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